
3-Hydroxy Guanfacine O-β-D-Glucuronide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy Guanfacine O-β-D-Glucuronide is a metabolite of guanfacine, a selective alpha-2A adrenergic receptor agonist. Guanfacine is primarily used in the treatment of hypertension and attention deficit hyperactivity disorder (ADHD). The glucuronidation of guanfacine results in the formation of this compound, which is an important step in the drug’s metabolism and excretion .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy Guanfacine O-β-D-Glucuronide involves the glucuronidation of 3-hydroxy guanfacine. This process typically requires the presence of uridine diphosphate glucuronic acid (UDPGA) and the enzyme UDP-glucuronosyltransferase (UGT). The reaction is carried out under physiological conditions, with the enzyme catalyzing the transfer of the glucuronic acid moiety to the hydroxyl group of 3-hydroxy guanfacine .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors to maintain optimal conditions for the enzymatic reaction. The substrate, 3-hydroxy guanfacine, is continuously fed into the reactor along with UDPGA and UGT. The product is then purified using chromatographic techniques to obtain high purity this compound .
化学反応の分析
Types of Reactions
3-Hydroxy Guanfacine O-β-D-Glucuronide primarily undergoes hydrolysis and conjugation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the cleavage of the glucuronide moiety and the release of 3-hydroxy guanfacine .
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Conjugation: UDPGA and UGT for glucuronidation reactions.
Major Products Formed
Hydrolysis: 3-Hydroxy Guanfacine.
Conjugation: This compound.
科学的研究の応用
3-Hydroxy Guanfacine O-β-D-Glucuronide is used in various scientific research applications, including:
作用機序
The mechanism of action of 3-Hydroxy Guanfacine O-β-D-Glucuronide is primarily related to its role as a metabolite of guanfacine. Guanfacine exerts its effects by stimulating alpha-2A adrenergic receptors, which inhibits the production of cyclic adenosine monophosphate (cAMP) and closes hyperpolarization-activated cyclic nucleotide-gated (HCN) channels. This enhances the effectiveness of the signal of the pyramidal neurons of the prefrontal cortex, improving working memory and attention .
類似化合物との比較
Similar Compounds
Guanfacine: The parent compound, used in the treatment of hypertension and ADHD.
3-Hydroxy Guanfacine: The immediate precursor to 3-Hydroxy Guanfacine O-β-D-Glucuronide.
Uniqueness
This compound is unique due to its role in the metabolism and excretion of guanfacine. Its formation through glucuronidation is a key step in the detoxification and elimination of guanfacine from the body .
特性
CAS番号 |
78433-83-7 |
|---|---|
分子式 |
C₁₅H₁₇Cl₂N₃O₈ |
分子量 |
438.22 |
同義語 |
3-[2-[(Aminoiminomethyl)amino]-2-oxoethyl]-2,4-dichlorophenyl β-D-Glucopyranosiduronic Acid_x000B_ |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-2H-furan-5-one;manganese](/img/structure/B1144370.png)
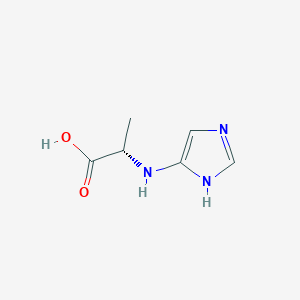
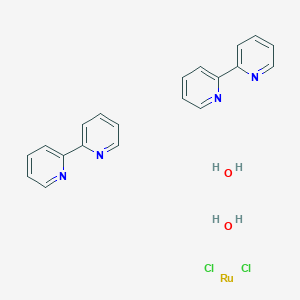
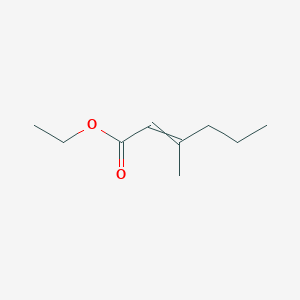


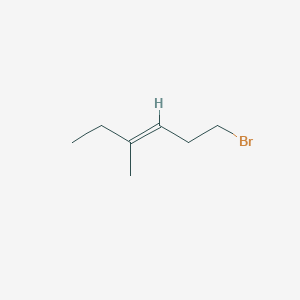
![(Z)-2-Hydroxy-3-[(1-oxo-9-octadecenyl)oxy]propyltrimethylammonium chloride](/img/structure/B1144384.png)
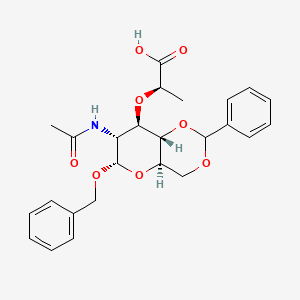
![(2R)-2-[(1S,2S,6R,14R,15S,16S)-5-(cyclopropylmethyl)-11,15-dimethoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11,18-tetraen-16-yl]butan-2-ol](/img/structure/B1144389.png)
